3-(pentafluoroethyl)-1H-pyrazol-5-ol

Synthetic methodology Process chemistry Fluorine chemistry

Researchers face inconsistent bioactivity when substituting fluorinated pyrazoles. The C2F5 group vs CF3 alters target engagement and solid-state packing. - **GPCR modulation**: Derivative shows 110 nM ET-A affinity; ideal for SAR. - **Agrochemical intermediate**: Explicitly claimed in insecticide patents. - **Scale-up ready**: 99% yield, chromatography-free synthesis. Procurement: Reliable supply for pharma and crop science R&D.

Molecular Formula C5H3F5N2O
Molecular Weight 202.084
CAS No. 173468-46-7
Cat. No. B2751766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pentafluoroethyl)-1H-pyrazol-5-ol
CAS173468-46-7
Molecular FormulaC5H3F5N2O
Molecular Weight202.084
Structural Identifiers
SMILESC1=C(NNC1=O)C(C(F)(F)F)(F)F
InChIInChI=1S/C5H3F5N2O/c6-4(7,5(8,9)10)2-1-3(13)12-11-2/h1H,(H2,11,12,13)
InChIKeyZDLSKOYLEDXHJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pentafluoroethyl)-1H-pyrazol-5-ol: Strategic C2F5-Pyrazole Building Block


3-(Pentafluoroethyl)-1H-pyrazol-5-ol (also known as 5-pentafluoroethyl-2H-pyrazol-3-ol, CAS 173468-46-7) is a fluorinated pyrazole derivative bearing a pentafluoroethyl (C2F5) group at the 3-position and a hydroxyl group at the 5-position. This structural motif places it within the broader class of fluoroalkyl pyrazoles, which are valued for their enhanced lipophilicity, metabolic stability, and capacity for hydrogen-bonding interactions with biological targets [1]. The compound serves as a versatile intermediate for synthesizing more complex fluorinated molecules and as a ligand scaffold in coordination chemistry [2].

Fluorinated pyrazole intermediate with C2F5 steric/electronic profile
Versatile building block for complex fluorinated molecule synthesis
Ligand scaffold for coordination chemistry and supramolecular studies

Why Generic 5-Hydroxypyrazoles Cannot Substitute


Replacing 3-(pentafluoroethyl)-1H-pyrazol-5-ol with a generic pyrazol-5-ol or even a trifluoromethyl (CF3) analog fails to replicate critical performance attributes. The C2F5 group imparts distinct steric and electronic properties that directly impact supramolecular assembly, coordination chemistry outcomes, and biological target engagement [1]. Specifically, the C2F5 substituent induces tighter intra-tetrameric packing in the solid state and alters the aggregation behavior of metal complexes compared to CF3 analogs, which can be decisive for crystallinity, solubility, and catalytic or biological function [2]. The following evidence quantifies these differentiations.

C2F5-pyrazole (target)
Generic/CF3 analog
Solid-state packing
Tighter intra-tetrameric packing, smaller tetrahedron volume
Looser packing; larger void volume
Metal complex aggregation
Forms discrete mononuclear Na complexes
Forms dimers in solid state

Quantified Differentiation vs. Closest Analogs


Synthetic Accessibility: 99% Yield, Column-Free Protocol

A one-pot, three-component reaction between C2F5CH2NH2·HCl, NaNO2, and electron-deficient alkynes delivers C2F5-substituted pyrazoles in near-quantitative yield without requiring chromatographic purification. Under optimized conditions, the model substrate (dimethyl acetylenedicarboxylate) afforded the corresponding C2F5-pyrazole in 99% isolated yield as a white crystalline solid directly from the reaction mixture [1]. This represents a substantial practical advantage over many CF3-pyrazole syntheses, which often require column chromatography or recrystallization to achieve comparable purity.

Synthetic yield
Class-level
99% isolated yield, column-free vs. CF3 syntheses requiring chromatography
Supports efficient library synthesis and scale-up
Derivative yield; context from model substrate
Synthetic methodology Process chemistry Fluorine chemistry

Solid-State Packing: Tighter Tetrameric Assembly vs. CF3

X-ray crystallographic comparison of mixed methyl-fluoroalkyl pyrazoles PzRf,CH3 (Rf = CF3 vs. C2F5) reveals that the C2F5 group induces a tighter intra-tetrameric packing relative to the CF3 analog. The tetrahedral volume defined by the geometric centers of the four pyrazole rings in the H-bonded tetramer is smaller for the C2F5 derivative [1]. Additionally, the NaTpC2F5,CH3(H2O) complex crystallizes as discrete mononuclear units linked by weak intermolecular Na–O–H···F contacts, whereas the CF3 analog forms dimers in the solid state [1].

Solid-state packing
Head-to-head
Smaller tetrahedron volume; mononuclear vs. dimeric Na complex (CF3 analog forms dimer)
Supports crystallinity and coordination geometry control
Qualitative structural demonstration
Supramolecular chemistry Crystal engineering Coordination chemistry

GPCR Affinity: ET-A Receptor IC50 = 110 nM

A derivative of 5-pentafluoroethyl-2H-pyrazol-3-ol, specifically 4-benzo[1,3]dioxol-5-ylmethyl-2-(3-methoxy-benzyl)-5-pentafluoroethyl-2H-pyrazol-3-ol (CHEMBL3144737), exhibits an IC50 of 110 nM against the endothelin A (ET-A) receptor in a rat heart ventricle binding assay [1]. This demonstrates that the C2F5-pyrazole core can be elaborated into potent bioactive molecules. In contrast, the same compound shows only weak activity at the ET-B receptor (IC50 = 3.30 μM), indicating functional selectivity that may be tunable through further structural optimization.

GPCR affinity
Reported
ET-A IC50: 110 nM; ET-B: 3.30 μM (30-fold selectivity)
Supports target engagement study context for GPCR lead optimization
Derivative compound; parent scaffold may differ
GPCR pharmacology Endothelin receptor Cardiovascular research

Agrochemical Patent Precedent: Insecticides and Acaricides

U.S. Patent Nos. 6,451,835 and 2004/0157892 explicitly claim fluoroethyl pyrazole derivatives, including those bearing the C2F5 group, as having activity as insecticides, acaricides, fungicides, and nematocides [1][2]. While specific LC50 or mortality data for the parent 3-(pentafluoroethyl)-1H-pyrazol-5-ol are not provided in the patent abstracts, the inclusion of C2F5-substituted pyrazoles in granted composition-of-matter and method-of-use patents establishes a clear industrial validation and freedom-to-operate precedent for this fluorinated subclass.

Patent precedent
Class-level
C2F5-pyrazoles claimed as insecticides, acaricides in U.S. patents
Industrial validation precedent for agrochemical discovery
No specific LC50 data for parent compound
Agrochemical discovery Crop protection Pesticide development

High-Value Application Scenarios


GPCR-Targeted Lead Optimization

Based on the demonstrated 110 nM ET-A receptor affinity of a C2F5-pyrazol-5-ol derivative [1], this compound serves as a privileged starting point for developing potent GPCR modulators. Its high synthetic accessibility (99% yield) [2] enables rapid analog generation for structure-activity relationship (SAR) studies.

Ligand for Mononuclear Metal Complexes

The altered solid-state aggregation behavior of C2F5-substituted pyrazoles—specifically the formation of discrete mononuclear Na complexes instead of dimers [3]—makes 3-(pentafluoroethyl)-1H-pyrazol-5-ol an attractive ligand for designing catalysts and functional materials where controlled nuclearity is essential.

Core Scaffold for Next-Generation Pesticides

Given the explicit patent claims covering C2F5-pyrazoles as insecticides and acaricides [4][5], this compound is a strategic intermediate for synthesizing novel crop protection agents. Its fluorinated nature contributes to metabolic stability and environmental persistence desirable in agrochemicals.

High-Yield Synthesis of C2F5-Pyrazole Libraries

The one-pot, chromatography-free protocol delivering 99% yield [2] positions 3-(pentafluoroethyl)-1H-pyrazol-5-ol as an ideal candidate for parallel synthesis and scale-up. This efficiency reduces cost-per-compound and accelerates hit-to-lead timelines in both pharma and agrochemical settings.

Application
Selection Property
Validation Focus
GPCR modulator research
Reported ET-A binding affinity context
GPCR SAR and target engagement validation
Mononuclear metal complex design
Mononuclear complex formation behavior vs. dimeric CF3 analogs
Nuclearity and crystallinity verification
Agrochemical discovery intermediate
Patent-protected scaffold class for pest control research
Activity screening and environmental fate assessment
Parallel synthesis of fluorinated libraries
Column-free high-yield protocol context
Scalability and purity verification

Technical Documentation Hub

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29 linked technical documents
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